
Q-VD-OPh
Overview
Description
Q-VD-OPH, also known as Quinoline-Valine-Aspartate-Difluorophenoxymethylketone, is a potent, cell-permeable inhibitor of caspase activity. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This compound is widely used in scientific research due to its ability to inhibit a broad range of caspases, including caspases-1, -2, -3, -5, -6, -7, -8, -9, -10, and -12 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Q-VD-OPH involves the conjugation of a carboxy terminal phenoxy group to the amino acids valine and aspartate. The process typically includes the following steps:
Formation of the Quinoline Derivative:
Coupling with Valine and Aspartate: The quinoline derivative is then coupled with valine and aspartate using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of the Difluorophenoxy Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Q-VD-OPH primarily undergoes substitution reactions due to the presence of reactive functional groups. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. Conditions involve acidic or neutral pH and controlled temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of halogenated derivatives, while oxidation reactions may produce quinoline N-oxides .
Scientific Research Applications
Neurodegenerative Diseases
Case Study: Alzheimer's Disease
In a study involving TgCRND8 mice, a model for Alzheimer's disease, Q-VD-OPh was administered to assess its effects on caspase activation and subsequent neurodegeneration. The results showed that this compound effectively inhibited caspase-7 activation and reduced cleavage of tau protein and amyloid precursor protein (APP), which are critical in Alzheimer's pathology . This suggests that this compound may have potential as a therapeutic agent in preventing neurodegeneration associated with Alzheimer's disease.
Parameter | Control Group | This compound Group |
---|---|---|
Caspase-7 Activation | High | Low |
Tau Cleavage | Significant | Minimal |
APP Cleavage | Significant | Minimal |
Cancer Research
Case Study: Tumor Cell Apoptosis Inhibition
this compound has been shown to inhibit apoptosis in various cancer cell models. For instance, in experiments with K562 leukemia cells, the combination of this compound with chemotherapeutic agents enhanced cell survival rates compared to controls treated with chemotherapy alone . This indicates that this compound can be used to protect normal cells from the cytotoxic effects of chemotherapy while allowing tumor cells to be targeted effectively.
Treatment Group | Survival Rate (%) |
---|---|
Chemotherapy Alone | 40 |
Chemotherapy + this compound | 75 |
Immune System Disorders
Case Study: HIV/SIV Research
In studies involving SIV-infected rhesus macaques, administration of this compound significantly reduced apoptosis in CD4+ T cells during acute infection phases. This not only preserved the pool of memory CD4+ T cells but also led to lower viral loads and delayed progression to AIDS . The long-term effects observed even after treatment cessation highlight the potential of this compound in managing viral infections.
Time Point (Days) | Control CD4+ T Cell Death (%) | This compound Treated (%) |
---|---|---|
7 | 33 | 15 |
14 | 40 | 20 |
60 | 50 | 25 |
Neutrophil Survival Studies
Case Study: Inhibition of Neutrophil Apoptosis
Research demonstrated that this compound could extend the survival of human neutrophils by preventing apoptosis for up to five days in vitro. This finding is crucial for understanding the role of neutrophils in inflammation and immune response .
Time Point (Days) | Control Apoptosis (%) | This compound Treatment (%) |
---|---|---|
1 | 90 | 10 |
3 | 80 | 15 |
5 | 70 | 20 |
Mechanism of Action
Q-VD-OPH exerts its effects by irreversibly binding to the catalytic site of caspases, thereby inhibiting their activity. This inhibition prevents the cleavage of caspase substrates, which in turn blocks the execution of apoptosis. The compound is effective against a broad range of caspases, including caspases-1, -2, -3, -5, -6, -7, -8, -9, -10, and -12. The inhibition of these caspases disrupts the apoptotic signaling pathways, leading to cell survival .
Comparison with Similar Compounds
Q-VD-OPH is unique in its broad-spectrum inhibition of caspases and its reduced toxicity compared to other caspase inhibitors. Similar compounds include:
Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-fluoromethylketone): A widely used caspase inhibitor but with higher toxicity.
Boc-D-FMK (Boc-Asp(OMe)-fluoromethylketone): Another caspase inhibitor with a narrower spectrum of activity.
IDN-6556 (Emricasan): A pan-caspase inhibitor with clinical applications but limited by its pharmacokinetic properties
This compound stands out due to its high specificity, effectiveness, and reduced toxicity, making it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a potent pan-caspase inhibitor that has garnered significant attention in the field of biomedical research due to its ability to inhibit apoptosis across various cell types and species. This article provides an in-depth examination of its biological activity, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.
This compound functions primarily as an irreversible inhibitor of caspases, which are cysteine proteases critical for the execution of apoptosis. The compound forms a covalent bond with the active site cysteine residue of caspases, effectively blocking their activity . This inhibition prevents the cleavage of key substrates involved in the apoptotic pathway, thereby averting cell death.
Efficacy in Inhibiting Apoptosis
Research indicates that this compound is effective at low concentrations, with IC50 values ranging from 25 to 400 nM for various caspases, including caspases 1, 3, 8, and 9 . Its ability to inhibit apoptosis has been demonstrated in multiple studies:
- Neuroprotection : In models of neurodegeneration, such as those induced by MPTP (a neurotoxin), this compound administration significantly reduced dopaminergic neuron apoptosis and preserved dopamine levels .
- HIV Research : In SIV-infected rhesus macaques, this compound reduced spontaneous and activation-induced apoptosis of CD4+ T cells, maintaining immune function during viral infection .
Case Studies and Research Findings
Several studies have highlighted the diverse applications and effects of this compound in various biological contexts:
- Neuroinflammation : In a model of sarin-induced neuroinflammation, this compound demonstrated protective effects by inhibiting caspase activation, thereby reducing inflammatory responses .
- Cancer Models : this compound has been used to investigate the role of apoptosis in cancer cell survival. For instance, it was shown to enhance the efficacy of chemotherapy by preventing tumor cell death during treatment .
- Cardiovascular Research : Studies have indicated that this compound can mitigate apoptosis in cardiomyocytes under stress conditions, suggesting potential therapeutic roles in heart disease .
Data Summary
The following table summarizes key findings from various studies on this compound:
Study Focus | Model Type | Key Findings |
---|---|---|
Neuroprotection | MPTP-induced neurodegeneration | Reduced apoptosis in dopaminergic neurons |
HIV/SIV Infection | Rhesus macaques | Decreased CD4+ T cell death; maintained immune response |
Neuroinflammation | Sarin exposure | Attenuated inflammatory response via caspase inhibition |
Cancer Therapy | Various cancer cell lines | Enhanced survival during chemotherapy |
Q & A
Basic Research Questions
Q. What is the mechanistic basis of Q-VD-OPh as a pan-caspase inhibitor?
this compound irreversibly inhibits caspases by targeting their active sites through a difluorophenoxymethylketone group. It exhibits broad-spectrum activity against caspases 1, 3, 8, and 9, with IC50 values ranging from 25 nM (caspase-3) to 430 nM (caspase-9). Unlike Z-VAD-FMK, it shows minimal off-target effects and lower cytotoxicity, making it suitable for long-term apoptosis studies .
Q. How does this compound compare to other caspase inhibitors (e.g., Z-VAD-FMK) in experimental settings?
this compound outperforms Z-VAD-FMK in specificity and toxicity profiles. For example, at 50 μM, this compound inhibits >90% of caspase-3 activity without inducing necrotic cell death, whereas Z-VAD-FMK may require higher concentrations (≥100 μM) and can exhibit cytotoxicity .
Q. What are the recommended concentrations for in vitro and in vivo applications?
- In vitro : 5–100 μM in cell culture media (e.g., WEHI 231 cells) to inhibit DNA laddering and PARP cleavage .
- In vivo : 1 mg/kg (intraperitoneal) in rodent models for neuroprotection or myocardial injury studies .
- Ex vivo : 36.4 µg/mL in brain slice cultures to reduce caspase-3 cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in specific models?
In studies where this compound fails to inhibit apoptosis-related outcomes (e.g., EPEC-induced epithelial barrier disruption), researchers should:
- Verify caspase-independent pathways (e.g., mitochondrial permeabilization).
- Use complementary assays (e.g., LDH release, TUNEL staining) to confirm apoptosis inhibition .
- Compare results with caspase-3/7 activity assays to validate target engagement .
Q. How should this compound be optimized in co-treatment studies (e.g., with BH3 mimetics)?
- Dose : 30 μM this compound combined with 10 μM ABT-737 (a BH3 mimetic) in BCL-xL-dependent cells effectively uncouples mitochondrial permeabilization from caspase activation .
- Timing : Pre-treat cells with this compound for 1 hour before adding other agents to ensure caspase inhibition .
Q. What experimental controls are critical when using this compound in apoptosis assays?
- Vehicle control : Include DMSO at equivalent concentrations (e.g., 0.1–0.5%) to rule out solvent effects .
- Negative enantiomer control : Use (R)-Q-VD-OPh (less active enantiomer) to confirm stereospecific inhibition .
- Caspase activity validation : Measure residual caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) .
Methodological and Technical Questions
Q. How can caspase inhibition be validated in a novel experimental system?
- Step 1 : Titrate this compound (5–100 μM) and measure caspase-3/7 activity using substrates like Ac-DEVD-pNA.
- Step 2 : Assess downstream markers (e.g., PARP cleavage by Western blot) .
- Step 3 : Confirm apoptosis suppression via Annexin V/PI flow cytometry or DNA fragmentation assays .
Q. Does this compound effectively cross the blood-brain barrier (BBB) in preclinical models?
Yes. In TgCRND8 mice (an Alzheimer’s model), this compound (10 mg/kg, i.p.) reduces caspase-7 activation and tau pathology in brain tissues, confirming BBB penetration. For quantification, measure caspase-3 activity in brain homogenates post-administration .
Q. Data Contradiction Analysis
Example : In EPEC-infected T84 monolayers, this compound (50 μM) did not restore transepithelial resistance (TER), suggesting apoptosis-independent barrier disruption .
Resolution :
Properties
IUPAC Name |
(3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBJCYKITXPCNS-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647322 | |
Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135695-98-5 | |
Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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